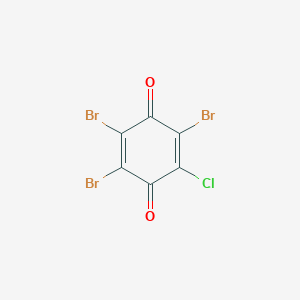
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C6Br3ClO2 This compound is characterized by the presence of three bromine atoms, one chlorine atom, and a dione structure within a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione typically involves the bromination and chlorination of cyclohexa-2,5-diene-1,4-dione. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where cyclohexa-2,5-diene-1,4-dione is treated with bromine and chlorine in the presence of catalysts to achieve high yields and purity. The process is optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through halogen bonding and electrophilic interactions. The compound can form stable complexes with nucleophiles, leading to various biochemical and chemical effects. The pathways involved include halogenation and dehalogenation processes.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Tribromocyclohexa-2,5-diene-1,4-dione: Lacks the chlorine atom but has similar bromination.
2,3,5-Trichlorocyclohexa-2,5-diene-1,4-dione: Contains chlorine atoms instead of bromine.
2,3,5-Tribromo-6-fluorocyclohexa-2,5-diene-1,4-dione: Substitutes chlorine with fluorine.
Properties
CAS No. |
46008-81-5 |
|---|---|
Molecular Formula |
C6Br3ClO2 |
Molecular Weight |
379.23 g/mol |
IUPAC Name |
2,3,5-tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6Br3ClO2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
InChI Key |
PQAQNWSPNSUKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















